molecular formula C18H14FN3OS B5943933 3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5943933
M. Wt: 339.4 g/mol
InChI Key: BPGMJTDNNRFGTK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted palladium-catalyzed reactions, which have been shown to be efficient for the synthesis of pyrazolo[1,5-a]pyrimidines . This method involves the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation, resulting in high yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and receptors. The compound interacts with molecular targets such as kinases and G-protein-coupled receptors, disrupting cellular signaling pathways and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[3,4-b]quinolines
  • Pyrazolo[1,5-a]quinazolines

Uniqueness

3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidines . The presence of the 4-fluorophenyl, methoxymethyl, and thiophen-3-yl groups enhances its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(methoxymethyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c1-23-10-15-17(12-2-4-14(19)5-3-12)18-20-8-6-16(22(18)21-15)13-7-9-24-11-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGMJTDNNRFGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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